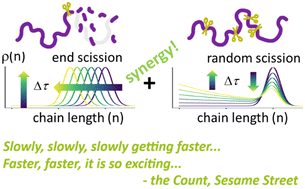Quantifying synergy for mixed end-scission and random-scission catalysts in polymer upcycling†
Reaction Chemistry & Engineering Pub Date: 2023-09-26 DOI: 10.1039/D3RE00390F
Abstract
The environmental consequences of plastic waste are driving research into many chemical and catalytic recycling strategies. The isomerizing ethenolysis strategy for polyethylene upcycling combines three catalysts to affect two different actions: non-processive scission at chain ends, and scission at random interior points. We show that population balance equations (PBEs) based on the local density approximation (LDA) accurately describe the end-scission chemistry. We further show that the model can be simplified to a first-order PBE when started from a realistic molecular weight distribution. The simplification enables formulation and solution of a model that includes both end-scission and random-scission modalities. The mixture of catalysts (in theory) can exhibit a quantitative synergy, e.g., with the total number of cuts for the catalyst mixture exceeding that for the sum of its separate component catalyst actions. We develop equations to predict and optimize the synergistic acceleration.


Recommended Literature
- [1] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [2] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [3] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [4] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties
- [5] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [6] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [7] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [8] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [9] Synthesis of a vanadium analog of siliceous FER
- [10] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 156289-80-4
-
CAS no.: 147253-67-6









